molecular formula C7H7BrN4 B13595903 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13595903
M. Wt: 227.06 g/mol
InChI Key: DQRNRZXSYUMKPM-UHFFFAOYSA-N
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Description

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with N-methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C7H7BrN4/c1-9-7-6-5(8)4-11-12(6)3-2-10-7/h2-4H,1H3,(H,9,10)

InChI Key

DQRNRZXSYUMKPM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=C(C=N2)Br

Origin of Product

United States

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